3,4-Dibromo-7-chloroquinoline
Description
3,4-Dibromo-7-chloroquinoline (CAS 373384-15-7, molecular formula C₉H₄Br₂ClN, molecular weight 321.40 g/mol) is a halogenated quinoline derivative characterized by bromine substituents at positions 3 and 4 and a chlorine atom at position 7 of the quinoline core . Its structural features, including electron-withdrawing halogens, influence its reactivity, solubility, and interactions in biological systems.
Properties
CAS No. |
373384-15-7 |
|---|---|
Molecular Formula |
C9H4Br2ClN |
Molecular Weight |
321.39 g/mol |
IUPAC Name |
3,4-dibromo-7-chloroquinoline |
InChI |
InChI=1S/C9H4Br2ClN/c10-7-4-13-8-3-5(12)1-2-6(8)9(7)11/h1-4H |
InChI Key |
CTKIMVBVZVAFNS-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=CN=C2C=C1Cl)Br)Br |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1Cl)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
4,7-Dichloroquinoline
- Structure : Chlorine atoms at positions 4 and 7.
- Synthesis: Prepared via direct chlorination of quinoline or as an intermediate in the synthesis of antimalarial agents. For example, it reacts with 4-amino-1-pentanol under heat to form 4-(4-hydroxy-1-methylbutylamino)-7-chloroquinoline, a precursor to pyrrolidine derivatives .
- Key Differences: Replacing bromine with chlorine reduces molecular weight (206.05 g/mol vs.
4-Amino-7-chloroquinoline
- Structure: Amino group at position 4 and chlorine at position 7.
- Metabolism: Studied as a minor metabolite of chloroquine and hydroxychloroquine. Its degradation pathway involves sequential deethylation and oxidation, contrasting with brominated derivatives that may exhibit slower metabolic clearance due to bromine’s larger atomic radius .
- Key Differences: The amino group enhances hydrogen-bonding capacity, whereas bromine atoms in 3,4-dibromo-7-chloroquinoline increase lipophilicity and steric bulk.
7-Bromo-1,2,3,4-tetrahydroisoquinoline Hydrochloride
- Structure: Bromine at position 7 of a tetrahydroisoquinoline scaffold.
- Applications: Used in pharmaceutical intermediates, though its isoquinoline core differs from quinoline in ring saturation and electronic properties .
Key Observations :
- Electron Effects: Bromine’s strong electron-withdrawing nature in 3,4-dibromo-7-chloroquinoline may enhance electrophilic reactivity compared to chlorinated analogues.
- Antifungal Activity: Substituted 7-chloroquinoline derivatives (e.g., compounds with amino or alkyl groups) have demonstrated antifungal properties in broth dilution assays, though specific data for the dibromo variant remains underexplored .
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